molecular formula C17H18N2O3 B1673928 2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)- CAS No. 139548-02-0

2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-

Cat. No. B1673928
CAS No.: 139548-02-0
M. Wt: 298.34 g/mol
InChI Key: OOWYYMHQCRLNSR-UHFFFAOYSA-N
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Patent
US05185251

Procedure details

A solution of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone (198 mg, 0.51 mmol) in dry methylene chloride (6 mL) was cooled in an ice/acetone bath and 1M boron tribromide/hexane (1.5 mL, 1.5 mmol) was added dropwise to give a white precipitate. This suspension was stirred for one hour and then the reaction was quenched by addition of saturated aqueous NaHCO3 (10 mL). After stirring for 0.5 hours, the product was extracted into CH2Cl2, dried, filtered and the solvent evaporated to give a solid. Trituration with diethyl ether gave product as a tan solid. Recrystallization from ethyl acetate afforded a light yellow solid with m.p. of 155°-156° C.
Name
3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
boron tribromide hexane
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:29])[NH:14][C:15]([CH2:20][O:21]CC2C=CC=CC=2)=[C:16]([CH2:18][CH3:19])[CH:17]=1.B(Br)(Br)Br.CCCCCC.C(OCC)C>C(Cl)Cl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:29])[NH:14][C:15]([CH2:20][OH:21])=[C:16]([CH2:18][CH3:19])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
Quantity
198 mg
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)CC)COCC2=CC=CC=C2)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
boron tribromide hexane
Quantity
1.5 mL
Type
reactant
Smiles
B(Br)(Br)Br.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
This suspension was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white precipitate
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of saturated aqueous NaHCO3 (10 mL)
STIRRING
Type
STIRRING
Details
After stirring for 0.5 hours
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
afforded a light yellow solid with m.p. of 155°-156° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)CC)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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